molecular formula C23H25N7O B2701166 (E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799835-78-2

(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2701166
M. Wt: 415.501
InChI Key: HKPPVDQZSOWWBP-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Scientific Research Applications

  • Antimicrobial Activity : Quinoxaline derivatives have shown potential as antimicrobial agents .
  • Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have demonstrated anti-amoebic and anti-proliferative activities .
  • Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have been studied for their hypoglycemic and anti-glaucoma activities .
  • Antiviral Activity : Quinoxaline derivatives have been researched for their potential antiviral properties .
  • Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have shown cytotoxic effects and have been studied for their potential as anticancer and antitumor agents .
  • Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic activities .

properties

IUPAC Name

2-amino-N-hexyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-2-3-4-7-13-26-23(31)19-20-22(29-18-11-6-5-10-17(18)28-20)30(21(19)24)27-15-16-9-8-12-25-14-16/h5-6,8-12,14-15H,2-4,7,13,24H2,1H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPPVDQZSOWWBP-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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